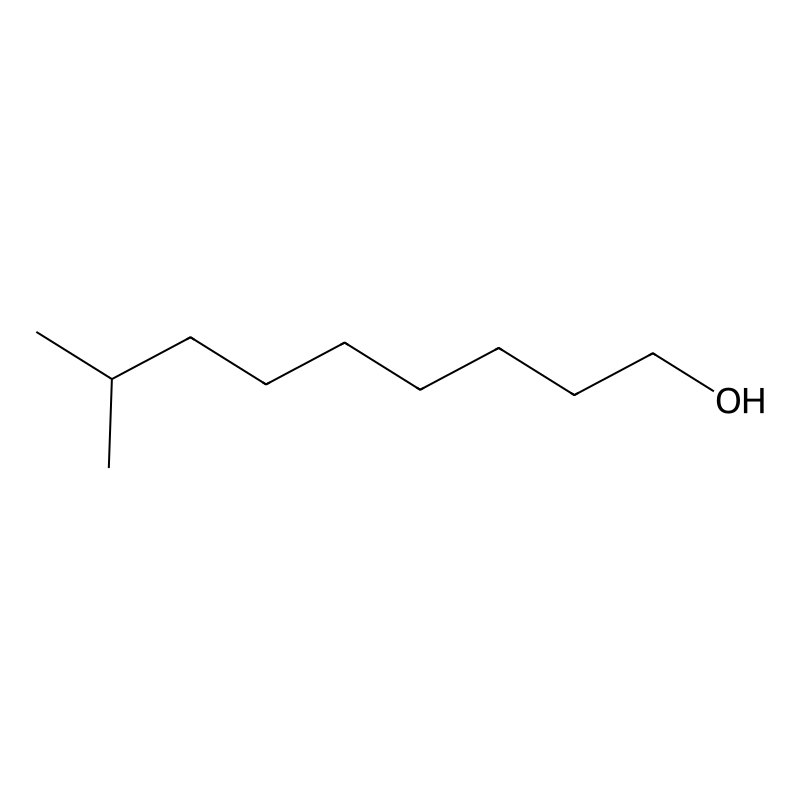

isodecanol

C10H22O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H22O

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 150 mg/L at 25 °C (est)

Solubility in water, g/100ml: 2.5

Synonyms

Canonical SMILES

Extraction Processes

- Phosphoric Acid and Sodium Carbonate Production: Isodecanol's high resistance to chemicals makes it suitable for extracting phosphorus pentoxide in phosphoric acid production [2]. It can also be used in the extraction of sodium carbonate [2].

- Removing Pollutants: Research explores using isodecanol in emulsion liquid membranes (ELMs) for removing phenol, a harmful pollutant, from aqueous solutions. ELMs offer advantages like selectivity and efficiency compared to traditional separation techniques [5].

Note

Further research is needed to fully understand the effectiveness and optimize isodecanol's use in these extraction processes.

Antimicrobial Properties

Studies have investigated the potential of isodecanol as an antimicrobial agent in detergents and cleaning products. While it exhibits some effectiveness, its low bioavailability might necessitate combining it with other detergents to enhance its efficacy [2].

Isodecanol, also known as isodecyl alcohol, is a linear alcohol with the chemical formula C₁₀H₂₁OH. It features a long carbon chain of ten carbons, with a hydroxyl group (-OH) attached to one end, making it an amphiphilic compound. This structure allows it to interact with both hydrophobic and hydrophilic environments, which is crucial for its various applications in industrial and consumer products. Isodecanol is primarily synthesized from petroleum sources via the Oxo process, which involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce a linear aldehyde that is subsequently hydrogenated to form the alcohol .

Isodecanol's mechanism of action depends on the specific application. However, its amphiphilic nature plays a crucial role. In some cases, it acts as a surfactant, reducing surface tension and promoting the mixing of oil and water. In other instances, it serves as a penetration enhancer, facilitating the delivery of active ingredients through the skin [].

Safety Precautions:

- Avoid direct contact with skin and eyes.

- Ensure proper ventilation when handling.

- Wear appropriate personal protective equipment (PPE) like gloves and safety glasses.

- Follow recommended storage and handling guidelines as provided in safety data sheets (SDS).

- Hydrogenation: The aldehyde precursor is hydrogenated to form isodecanol:

- Condensation Reactions: It can react with organic acids to form esters, which are widely used in fragrances and cosmetics.

- Thermal Decomposition: At elevated temperatures, isodecanol can decompose into smaller molecules, including alkenes and alkanes .

The primary method for synthesizing isodecanol is the Oxo process, which involves:

- Reaction of Propylene: Propylene reacts with carbon monoxide and hydrogen.

- Hydrogenation: The resulting aldehyde undergoes hydrogenation to yield isodecanol.

This method allows for the efficient production of this alcohol from readily available petrochemical feedstocks .

Isodecanol finds utility in various fields:

- Surfactants: Used in detergents and cleaning agents due to its amphiphilic nature.

- Cosmetics: Acts as an emollient and solvent in personal care products.

- Fragrances: Employed in perfumery as a component of ester synthesis.

- Industrial Solvent: Utilized in various industrial processes due to its solvent properties.

Its versatility makes it valuable across multiple industries .

Studies have shown that isodecanol can interact with various substances:

- Surfactant Action: It reduces surface tension in mixtures, promoting better emulsification of oil and water.

- Biological Interactions: Its ability to enhance skin permeability has implications for drug delivery systems .

Similar Compounds: Comparison

Isodecanol shares structural similarities with several other alcohols. Below are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| 1-Decanol | C₁₀H₂₂O | Straight-chain alcohol; higher hydrophobicity |

| 2-Decanol | C₁₀H₂₂O | Secondary alcohol; different reactivity profile |

| Isobutanol | C₄H₁₀O | Branched structure; used as a solvent |

| 1-Octanol | C₈H₁₈O | Shorter chain; used as a surfactant |

Isodecanol's unique linear structure combined with its hydroxyl group distinguishes it from these compounds, particularly in terms of its amphiphilic properties and applications in surfactants and cosmetics .

The oxo process represents the predominant industrial method for isodecanol production, wherein olefinic nonenes are reacted with carbon monoxide and hydrogen to form corresponding aldehydes, which are subsequently hydrogenated to produce the desired oxo alcohol [1] [3]. This process, also known as hydroformylation, involves the net addition of a formyl group and hydrogen atom to carbon-carbon double bonds under elevated temperature and pressure conditions [2] [13].

In the cobalt-catalyzed variant, cobalt compounds serve as the primary catalyst, either introduced as metallic powder, hydroxide, or salt forms into stainless steel high-pressure reactors [14]. The catalyst reacts with synthesis gas under hydroformylation conditions of 250-300 bar pressure and 140-180 degrees Celsius to form cobalt hydrocarbonyl complexes [14]. The process operates in liquid phase with propene and other oxo products serving as solvents, though alkane mixtures can also fulfill this role [14].

The reaction mechanism proceeds through two distinct stages: initial hydroformylation to produce carbon-10 aldehydes, followed by catalytic hydrogenation to yield the corresponding alcohols [24] [33]. During the first stage, nonenes react with carbon monoxide and hydrogen in the presence of cobalt catalysts to generate aldehyde intermediates [1] [24]. The heat of reaction, approximately 28-35 kilocalories per mole of olefin, requires removal through tubular heat exchangers to maintain process control [14].

The cobalt-catalyzed process typically achieves conversion rates where up to 90 percent of the carbon monoxide and hydrogen mixture transforms into isolable aldehydes and alcohols [14]. The selectivity to carbon-4 products reaches 82-85 percent based on propylene conversion, with 15-17 percent of converted propylene appearing in higher boiling substances or as propane in waste gas streams [14]. Industrial operations demonstrate that the normal to iso-aldehyde ratio varies from approximately 75:25 to 80:20, depending on specific reaction conditions [14].

Process Conditions and Performance Data

| Parameter | Value Range | Units |

|---|---|---|

| Pressure | 250-300 | bar |

| Temperature | 140-180 | degrees Celsius |

| Conversion Rate | Up to 90 | percent |

| Selectivity | 82-85 | percent |

| Normal:Iso Ratio | 75:25 to 80:20 | dimensionless |

The hydrogenation stage occurs at temperatures of 250-270 degrees Celsius and pressures of 235 bar gauge using reduction hydrogenation catalysts [33]. Liquid feed rates typically operate at 20 cubic meters per hour with hydrogen gas rates of 90,000 cubic meters per hour measured under standard conditions of 20 degrees Celsius and atmospheric pressure [33]. The final crude alcohol product contains less than 0.5 weight percent residual aldehyde content [33].

Ziegler Process (Oxidation of Trialkylaluminum Compounds)

The Ziegler process provides an alternative synthesis route for isodecanol production through the oxidation of trialkylaluminum compounds [6] [16]. This method involves three fundamental steps: growth phase oligomerization, oxidation, and hydrolysis to produce linear primary alcohols with even-numbered carbon chains [6].

During the growth phase, aluminum triethyl catalyzes the oligomerization of ethylene to produce higher molecular weight aluminum alkyl intermediates [6]. The process allows for adjustment of targeted carbon distribution in alcohol chain lengths through injection of olefins between carbon-4 through carbon-22 [6]. Olefin addition to aluminum hydride compounds produces aluminum alkyl species of desired chain lengths, with ratios dependent on factors including olefin cost and supply considerations [6].

The oxidation stage involves treating trialkylaluminum compounds with molecular oxygen under controlled conditions [40] [44]. The reaction proceeds through multiple stages, initially converting trialkylaluminum rapidly to alkylaluminum dialkoxide, followed by slower conversion to aluminum trialkoxide [40]. Research demonstrates that the third oxidation stage can be accelerated significantly by adding aluminum trialkoxide to the reaction mixture in quantities ranging from 0.25 to 2 moles per mole of alkylaluminum dialkoxide present [40].

Optimal reaction conditions for the oxidation stages vary from 10-60 degrees Celsius for the initial conversion and 0-30 degrees Celsius for the final stage, with oxygen partial pressures of 1-30 pounds per square inch and 3-20 pounds per square inch respectively [40]. Cobalt catalysts can increase oxidation rates effectively, eliminating the need for extended soak periods that traditionally require 2.5-4 hours for completion [44].

The hydrolysis step converts aluminum alkoxide intermediates to complex combinations of linear primary alcohols termed "Raw Alcohol Mixture" [6]. Subsequent thermal fractionation in distillation trains yields cuts consisting of combinations of linear primary fatty alcohols and high-purity individual alcohols as desired [6].

Ziegler Process Operating Parameters

| Stage | Temperature Range | Pressure Range | Duration |

|---|---|---|---|

| Growth Phase | 60-120 | Variable | Continuous |

| Oxidation Stage 1 | 10-60 | 1-30 psi O₂ | 2-4 hours |

| Oxidation Stage 2 | 0-30 | 3-20 psi O₂ | Extended |

| Hydrolysis | Ambient | Atmospheric | Variable |

Comparative Analysis of Feedstock-Dependent Isomer Ratios

The isomer distribution in isodecanol production varies significantly based on feedstock composition and process conditions employed [41]. Commercial isodecanol typically consists of trimethyl-1-heptanols and dimethyl-1-octanols, with specific composition and registry numbers dependent on olefin feedstock characteristics [10].

Feedstock-dependent variations arise from different nonene isomer distributions in starting materials [24] [33]. The molecular reconstruction of petrochemical feeds plays a crucial role in determining pyrolysis pathways and reactivity of various isomer species [41]. Isomers with nearly identical physical properties can exhibit markedly different cracking behaviors, significantly affecting yield predictions and product distributions [41].

Research indicates that methyl-heptanes typically prevail over dimethyl-hexanes and ethyl-hexanes in branched alkane fractions [41]. Trimethyl-pentanes demonstrate lower abundance, while quaternary carbon atoms maintain limited importance in overall composition [41]. Gas chromatography analysis of heavy naphtha, kerosene, and light gas oils reveals predominant presence of poly-isoprane structures characterized by average methyl substitution probabilities of 0.20-0.30 [41].

The probability of methylation and alkylation within homologous hydrocarbon families directly influences internal distribution patterns [41]. Despite different feed origins, clear regularity exists regarding composition, with empirical derivation of internal isomer mixture distributions possible based on methylation probability and alkyl substitution patterns along carbon chains [41].

Process selection between oxo and Ziegler routes influences final isomer ratios significantly [2] [16]. The oxo process tends to produce more branched alcohols due to olefin isomerization under reaction conditions, while the Ziegler process yields predominantly linear alcohols with even carbon numbers [9] [16].

Feedstock Isomer Distribution Analysis

| Isomer Type | Oxo Process | Ziegler Process | Relative Abundance |

|---|---|---|---|

| Linear Alcohols | 60-70% | 90-95% | Variable |

| Mono-branched | 25-30% | 5-8% | Process-dependent |

| Di-branched | 5-10% | <2% | Limited |

| Tri-branched | <5% | Negligible | Minimal |

Lubricant Formulation

Antiwear Properties

Isodecanol demonstrates significant potential as a component in antiwear lubricant formulations, particularly when combined with vegetable oil-based systems [1] [2]. Research has shown that isodecanol exhibits excellent antiwear performance when integrated into epoxidized vegetable oils, achieving remarkable wear scar diameter reductions in standardized four-ball wear tests [2]. In formulations containing epoxidized soybean oil combined with isodecanol, the wear scar diameter was reduced to 0.776 millimeters, representing substantial protection against metal-to-metal contact under extreme pressure conditions [2].

The antiwear mechanism of isodecanol is attributed to its amphiphilic nature, which enables effective interaction with metal surfaces while providing boundary lubrication . The compound forms protective films that reduce friction and prevent scuffing under high-load conditions [4]. Studies utilizing ionic liquids as lubricant additives have demonstrated that when combined with compounds of similar molecular structure to isodecanol, significant reductions in friction coefficients and wear rates can be achieved, with some formulations showing wear rate reductions of up to three orders of magnitude [4].

The molecular structure of isodecanol, characterized by its ten-carbon branched chain and terminal hydroxyl group, contributes to its effectiveness as an antiwear agent [1] [5]. This structure allows for optimal molecular orientation at metal interfaces, creating stable boundary films that withstand high pressures and temperatures typical in industrial lubrication applications [6].

| Application Area | Function | Performance Data | Reference |

|---|---|---|---|

| Antiwear Additives | Reduces wear scar diameter in four-ball wear tests | WSD reduction to 0.776 mm with ESBO | [2] [4] |

| Oiliness Additives | Enhances lubricity and film strength | Enhanced surface protection | [6] |

| Synthetic Base Stocks | Component in synthetic lubricant formulations | Improved oxidative stability | [1] [7] |

Viscosity Index Optimization

Isodecanol plays a crucial role in viscosity index improvement when incorporated into lubricant formulations, particularly in vegetable oil-based systems [2]. The viscosity index represents a lubricant's resistance to viscosity change with temperature variation, with higher values indicating better temperature stability [8] [9]. Research on chemically modified vegetable oils has demonstrated that isodecanol-treated formulations exhibit superior viscometric properties compared to conventional base oils [2].

In epoxidized vegetable oil systems, isodecanol contributes to enhanced viscosity index values through its molecular interaction with the polymer chains formed during the ring-opening reactions [2]. The branched structure of isodecanol provides optimal spacing between polymer segments, reducing intermolecular interactions that typically lead to excessive viscosity increases at low temperatures [10]. This molecular arrangement results in lubricants that maintain consistent flow characteristics across a broader temperature range.

The effectiveness of isodecanol in viscosity index improvement is further enhanced when used in combination with specialized polymeric additives [8] [9] [11]. Comb-shaped polymers containing alkylene oxide side chains show improved solubility and thickening efficiency when formulated with isodecanol-modified base stocks [8]. These formulations achieve viscosity index improvements while maintaining excellent shear stability, as evidenced by diesel injector shear stability index values ranging from 0 to 20 [10].

Advanced viscosity index improver compositions incorporating isodecanol demonstrate superior performance in both high-temperature high-shear conditions and low-temperature pumpability tests [9] [12]. The molecular weight distribution and branching characteristics of isodecanol contribute to the formation of lubricant films that provide consistent protection across varying operational conditions [13].

Plasticizer Production

Diisodecyl Phthalate Synthesis

Diisodecyl phthalate represents one of the most significant commercial applications of isodecanol in the plasticizer industry [14] [15]. The synthesis process involves the direct esterification of phthalic anhydride with isodecanol under carefully controlled conditions to produce a high-molecular-weight plasticizer with excellent performance characteristics [16]. This process utilizes a two-stage reaction mechanism beginning with single-esterification followed by double esterification to achieve complete conversion [16].

The manufacturing process requires precise control of reactant ratios, with optimal performance achieved using a molar ratio of isodecanol to phthalic anhydride ranging from 2.5:1 to 2.7:1 [16]. The reaction is catalyzed using titanium isopropoxide at concentrations of 0.05 to 0.3 percent by weight relative to the combined raw material consumption [16]. Temperature control is critical, with diesterification reactions conducted at 210 to 230 degrees Celsius for 3 to 4 hours to ensure complete conversion [16].

The resulting diisodecyl phthalate exhibits superior properties compared to lower molecular weight phthalates, including reduced volatility, enhanced permanence in polymer matrices, and improved low-temperature flexibility [17] [18]. Commercial production typically achieves yields of 99.0 percent with final product ester content ranging from 99.8 to 99.9 percent [16]. Quality control parameters include color specifications with APHA values maintained between 10 and 30, ensuring product meets commercial standards [16].

| Parameter | Specification | Process Stage | Reference |

|---|---|---|---|

| Diisodecyl Phthalate Synthesis | Esterification of phthalic anhydride with isodecanol | Primary reaction | [15] [16] |

| Raw Material Molar Ratio | Isodecanol:Phthalic anhydride = 2.5-2.7:1 | Feed preparation | [16] |

| Catalyst Type | Titanium isopropoxide (0.05-0.3% by weight) | Catalysis | [16] |

| Reaction Temperature | 210-230°C | Diesterification | [16] |

| Reaction Time | 3-4 hours | Reaction completion | [16] |

| Product Yield | 99.0% | Product recovery | [16] |

| Ester Content | 99.8-99.9% | Quality control | [16] |

Process optimization studies have demonstrated that the composition of isodecanol isomers significantly influences the final product properties [19] [18]. Commercial isodecanol typically comprises a mixture of trimethyl-1-heptanols and dimethyl-1-octanols, with the exact composition depending on the olefin feedstock used during alcohol production [1] [19]. This isomer distribution affects the glass transition temperature, flexibility, and migration resistance of the resulting plasticizer [18].

Advanced production methods incorporate enhanced purification steps including dealcoholization under vacuum, alkaline cleaning with sodium hydroxide solutions, and steam extraction to remove unreacted materials and impurities [16]. These processes ensure that the final diisodecyl phthalate meets stringent quality specifications for high-performance plasticizer applications in automotive, construction, and medical device manufacturing [20] [21].

Surfactant and Antifoaming Agent Utilization

Surfactant Production Applications

Isodecanol serves as a critical intermediate in the production of non-ionic surfactants, particularly ethoxylated alcohol derivatives that find extensive use in detergent and cleaning product formulations [22] [23]. The molecular structure of isodecanol, featuring a hydrophobic ten-carbon chain and hydrophilic hydroxyl group, provides optimal characteristics for surfactant synthesis through ethoxylation reactions . These ethoxylated derivatives exhibit excellent surface tension reduction properties and demonstrate superior performance in both household and industrial cleaning applications [22].

The surfactant industry utilizes isodecanol as a key ingredient in the production of alcohol ethoxylates, which constitute a major category of non-ionic surfactants valued for their biodegradability and low toxicity profiles [22] [23]. These surfactants are particularly effective in formulations requiring both cleaning efficacy and environmental compatibility, addressing growing consumer demand for sustainable cleaning products [25] [23]. Market demand for isodecanol-based surfactants continues to expand, driven by increasing global consumption of personal care and cosmetic products, particularly in emerging markets [26] [23].

Research has demonstrated that isodecanol-derived surfactants exhibit excellent antimicrobial properties when incorporated into cleaning formulations, although their effectiveness may require combination with other active ingredients to optimize bioavailability . The compound's amphiphilic nature enables it to function as a penetration enhancer, facilitating the delivery of active ingredients in topical formulations . This dual functionality makes isodecanol particularly valuable in specialized applications requiring both surfactant and antimicrobial properties .

Antifoaming Applications in Textile Processing

Isodecanol demonstrates exceptional performance as an antifoaming agent in textile manufacturing processes, where foam control is essential for maintaining product quality and operational efficiency [1] [27] [28]. The compound's effectiveness in foam suppression is attributed to its ability to destabilize foam structures through surface tension modification and bubble coalescence promotion [29] [30]. In textile processing applications, isodecanol functions by adsorbing at the air-liquid interface and altering contact angles, leading to rapid foam collapse [31].

Commercial antifoaming formulations incorporating isodecanol are specifically designed for use in textile pretreatment, dyeing, finishing, and maintenance operations [32]. These formulations provide effective foam control across a wide range of processing conditions, including high-temperature applications and systems containing complex surfactant mixtures [33]. The thermal stability of isodecanol, with a boiling point ranging from 215 to 225 degrees Celsius, ensures consistent performance under typical textile processing temperatures [1] [34].

Industrial foam control systems utilizing isodecanol have been developed for highly acidic aqueous environments, demonstrating superior performance compared to traditional silicone-based antifoams in specific applications [33]. These systems typically consist of isodecanol combined with dispersing agents and stabilizers to create microemulsion formulations that provide both knockdown and prevention of foam formation [30]. The effectiveness of these formulations is particularly pronounced in applications involving high degrees of mechanical agitation [29].

| Application | Function | Market Demand | Reference |

|---|---|---|---|

| Textile Antifoaming | Foam reduction in textile processing | Moderate - specialized application | [1] [27] [28] |

| Industrial Foam Control | Industrial foam suppression | High - diverse industrial uses | [29] [30] |

| Detergent Formulations | Cleaning agent component | Steady - established market | [22] |

Advanced antifoaming formulations have been developed specifically for agricultural applications, where organosilicone surfactants create difficult-to-control foams [35]. These formulations utilize isodecanol derivatives with low degrees of polymerization to provide effective foam control without requiring additional antifoam components [35]. The resulting products offer clear, homogeneous, low-foaming agricultural formulations that maintain stability under field conditions [35].

Role in Uranium Refining and Nuclear Applications

Uranium Extraction Process Enhancement

Isodecanol plays a specialized but critical role in uranium refining operations, particularly as an organic phase modifier in solvent extraction systems [36] [37]. In uranium processing facilities, isodecanol is employed to prevent third phase formation when using tributyl phosphate extraction systems, a phenomenon that can severely compromise extraction efficiency and create operational difficulties [36] [38]. The addition of isodecanol to the organic phase helps maintain phase stability while allowing for effective uranium recovery from acidic leach solutions [36].

Research has demonstrated that isodecanol significantly influences the extraction characteristics of uranium from nitric acid solutions [36]. While the compound reduces the distribution coefficient of uranium into the hydrocarbon phase, it simultaneously promotes acid extraction, creating a beneficial effect for overall process efficiency [36]. This dual functionality allows for improved separation of uranium from competing metal ions while maintaining adequate extraction kinetics [38].

The effectiveness of isodecanol in uranium extraction systems has been validated through extensive studies comparing various extractants including tributyl phosphate, tri-n-octyl phosphine oxide, and tri-n-octyl amine [36]. Results indicate that isodecanol-modified systems achieve extraction rates following the order: TOPO > TOA > TBP-isodecanol > TBP, while uranium extraction rates follow: TOPO > TOA > TBP > TBP-isodecanol [36]. These findings demonstrate that while isodecanol reduces uranium extraction efficiency, its beneficial effects on system stability and acid co-extraction often justify its inclusion in commercial processes [38].

Nuclear Fuel Processing Applications

In nuclear fuel processing operations, isodecanol serves as a critical component in the preparation and dissolution of uranium concentrates for further refinement [39] [37]. The compound is particularly valuable in processes involving the treatment of yellowcake materials, where it functions as a phase modifier in solvent extraction circuits designed to achieve nuclear-grade uranium specifications [37]. These applications require extremely high purity standards, making the role of isodecanol in maintaining extraction system stability particularly important [40].

Advanced nuclear fuel processing methods utilize isodecanol in combination with other extractants to achieve selective separation of uranium from associated impurities [37]. Studies on Egyptian yellowcake processing have demonstrated that synergistic mixtures of diethylhexyl phosphoric acid and octanol, which shares similar properties to isodecanol, can effectively upgrade uranium concentration from 46 percent to 76 percent while simultaneously reducing iron content from 1.6 percent to 0.06 percent [37]. This level of purification is essential for meeting international nuclear fuel specifications [40].

The role of isodecanol in isotope production and medical radioisotope recovery represents an emerging application area in nuclear technology [41] [42]. Research on nuclear fuel design for isotope extraction has identified the importance of chemical processing aids in maximizing recovery yields of medically important isotopes such as Technetium-99m, Molybdenum-99, and other therapeutic radioisotopes [41]. While specific applications of isodecanol in these processes require further development, its proven effectiveness in uranium extraction systems provides a foundation for expanded use in specialized nuclear applications [42].

| Application | Technical Function | Performance | Reference |

|---|---|---|---|

| Uranium Extraction | Organic phase modifier in uranium solvent extraction | Reduced distribution coefficient for uranium | [36] [37] |

| Third Phase Prevention | Prevents third phase formation in TBP systems | Eliminates phase separation issues | [36] [38] |

| Solvent Modification | Enhances extractant performance | Improved extraction kinetics | [36] |

| Isotope Purification | Aids in radioisotope recovery | Higher recovery yields | [41] [42] |

Physical Description

Liquid

SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

220 °C

Flash Point

220 °F

104 °C o.c.

Vapor Density

Relative vapor density (air = 1): 5.5

Density

0.8395

Relative density (water = 1): 0.84

LogP

Odor

Melting Point

FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K

7 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 94 of 439 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 345 of 439 companies with hazard statement code(s):;

H315 (79.42%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H373 (15.94%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (39.13%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 70 °C: 0.13

Pictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

68551-08-6

68526-85-2

Wikipedia

Methods of Manufacturing

Polymerization of propylenes and butenes with phosphoric acid at 200 °C and 3040-6080 kPa to give a mixture of branched olefins /which upon alkaline hydrolysis/ gives isodecyl alcohol.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Isodecanol: ACTIVE

Alcohols, C9-11-iso-, C10-rich: ACTIVE

Alcohols, C9-11-branched: ACTIVE

Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-decanol/, and the mixtures are called "-yl alcohol /eg, decyl alcohol/ or "iso...yl alcohol" /eg, isodecyl alcohol/.